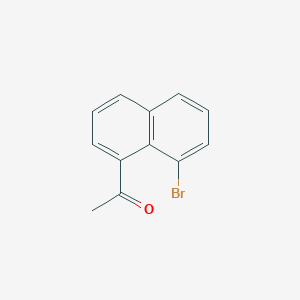
1-(8-Bromonaphthalen-1-yl)ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-Bromonaphthalen-1-yl)ethanone is an organic compound with the molecular formula C12H9BrO It is a derivative of naphthalene, where a bromine atom is substituted at the 8th position and an ethanone group is attached to the 1st position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-(8-Bromonaphthalen-1-yl)ethanone can be synthesized through several methods. One common approach involves the bromination of naphthalene followed by Friedel-Crafts acylation. The process typically involves:
Bromination: Naphthalene is treated with bromine in the presence of a catalyst such as iron(III) bromide to introduce the bromine atom at the desired position.
Friedel-Crafts Acylation: The brominated naphthalene is then reacted with acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to form this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of bromination and Friedel-Crafts acylation are scalable for industrial synthesis. The reaction conditions can be optimized for large-scale production by controlling temperature, reaction time, and the concentration of reagents.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(8-Bromonaphthalen-1-yl)ethanone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Major Products:
Substitution: Products depend on the nucleophile used, such as 1-(8-aminonaphthalen-1-yl)ethanone.
Reduction: 1-(8-Bromonaphthalen-1-yl)ethanol.
Oxidation: 1-(8-Bromonaphthalen-1-yl)acetic acid.
Wissenschaftliche Forschungsanwendungen
1-(8-Bromonaphthalen-1-yl)ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential pharmacological properties, although specific applications are still under research.
Industry: Utilized in the development of materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 1-(8-Bromonaphthalen-1-yl)ethanone depends on its interaction with various molecular targets. The bromine atom and the carbonyl group play crucial roles in its reactivity. The compound can interact with nucleophiles and electrophiles, facilitating various chemical transformations. The exact pathways and molecular targets are subject to ongoing research.
Vergleich Mit ähnlichen Verbindungen
- 1-(4-Bromonaphthalen-1-yl)ethanone
- 1-(1-Bromonaphthalen-2-yl)ethanone
Comparison: 1-(8-Bromonaphthalen-1-yl)ethanone is unique due to the position of the bromine atom, which influences its chemical reactivity and physical properties. Compared to its isomers, it may exhibit different reactivity patterns in substitution and reduction reactions, making it a valuable compound for specific synthetic applications.
Eigenschaften
Molekularformel |
C12H9BrO |
|---|---|
Molekulargewicht |
249.10 g/mol |
IUPAC-Name |
1-(8-bromonaphthalen-1-yl)ethanone |
InChI |
InChI=1S/C12H9BrO/c1-8(14)10-6-2-4-9-5-3-7-11(13)12(9)10/h2-7H,1H3 |
InChI-Schlüssel |
OQHOTJUAJUVYRL-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)C1=CC=CC2=C1C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


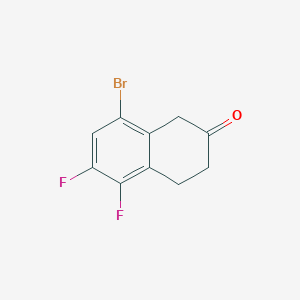


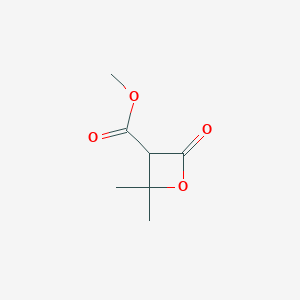


![4,6-Dibromo-2-methylbenzo[d]thiazole](/img/structure/B13671994.png)

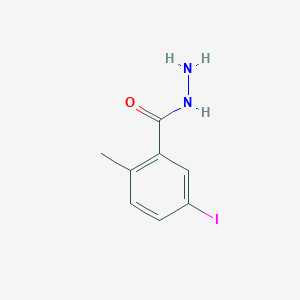
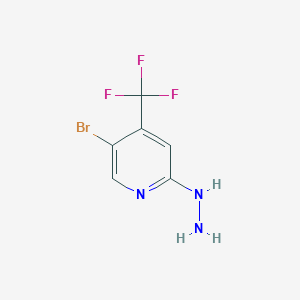
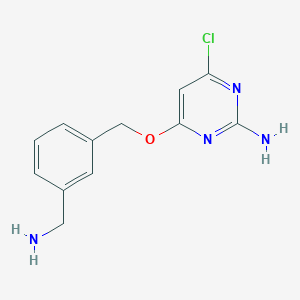
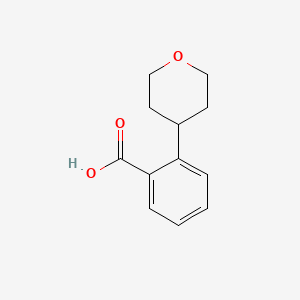

![N-[4-(Phenyldiazenyl)phenyl]piperidine-4-sulfonamide](/img/structure/B13672049.png)
